molecular formula C16H17N3O5 B14582820 Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N'-(2-nitrophenyl)- CAS No. 61293-76-3

Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N'-(2-nitrophenyl)-

Cat. No.: B14582820
CAS No.: 61293-76-3
M. Wt: 331.32 g/mol
InChI Key: YENITXVPGPLKHI-UHFFFAOYSA-N
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Description

Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- is a complex organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate aniline derivatives with isocyanates. The reaction conditions often include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale of production.

    Purification Steps: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Acids and Bases: For hydrolysis reactions, common acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

    Aminophenyl Derivatives: From the reduction of the nitrophenyl group.

    Substituted Ureas: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the formulation of specialty chemicals or materials.

Mechanism of Action

The mechanism by which Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-chlorophenyl)-
  • Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-methylphenyl)-

Uniqueness

The presence of the nitrophenyl group in Urea, N-(2-hydroxyethyl)-N-(2-methoxyphenyl)-N’-(2-nitrophenyl)- imparts unique chemical properties, such as increased reactivity in reduction reactions, compared to its analogs with different substituents.

Properties

CAS No.

61293-76-3

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-(2-methoxyphenyl)-3-(2-nitrophenyl)urea

InChI

InChI=1S/C16H17N3O5/c1-24-15-9-5-4-8-14(15)18(10-11-20)16(21)17-12-6-2-3-7-13(12)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21)

InChI Key

YENITXVPGPLKHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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